molecular formula C18H17ClN2O4S3 B14993538 N-benzyl-4-[(4-chlorophenyl)sulfonyl]-N-methyl-2-(methylsulfonyl)-1,3-thiazol-5-amine

N-benzyl-4-[(4-chlorophenyl)sulfonyl]-N-methyl-2-(methylsulfonyl)-1,3-thiazol-5-amine

Cat. No.: B14993538
M. Wt: 457.0 g/mol
InChI Key: UIUYPMKZFJKQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-N-METHYL-1,3-THIAZOL-5-AMINE is a complex organic compound with a unique structure that includes a thiazole ring, benzyl group, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-N-METHYL-1,3-THIAZOL-5-AMINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzenesulfonyl chloride with benzylamine to form N-benzyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with methanesulfonyl chloride and a thiazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-N-METHYL-1,3-THIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.

    Substitution: The benzyl and thiazole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-N-METHYL-1,3-THIAZOL-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-N-METHYL-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-2-METHANESULFONYL-N-METHYL-1,3-THIAZOL-5-AMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.

Properties

Molecular Formula

C18H17ClN2O4S3

Molecular Weight

457.0 g/mol

IUPAC Name

N-benzyl-4-(4-chlorophenyl)sulfonyl-N-methyl-2-methylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C18H17ClN2O4S3/c1-21(12-13-6-4-3-5-7-13)17-16(20-18(26-17)27(2,22)23)28(24,25)15-10-8-14(19)9-11-15/h3-11H,12H2,1-2H3

InChI Key

UIUYPMKZFJKQLV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.